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Compound of Interest

Compound Name:
2-(4-Chloro-2-

methylphenoxy)ethanol

Cat. No.: B1294840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 2-(4-chloro-
2-methylphenoxy)ethanol, a compound of interest in various chemical and pharmaceutical

research fields. Due to the limited availability of published experimental spectra for this specific

molecule, this document presents predicted data based on the analysis of its constituent

fragments—4-chloro-2-methylphenol and 2-phenoxyethanol analogs—and established

principles of spectroscopic interpretation. This guide is intended to serve as a valuable

resource for the identification and characterization of 2-(4-chloro-2-methylphenoxy)ethanol.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-(4-chloro-2-methylphenoxy)ethanol.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.18 d 1H Ar-H (H-6)

~7.08 dd 1H Ar-H (H-5)

~6.85 d 1H Ar-H (H-3)

~4.15 t 2H O-CH₂-CH₂-OH

~3.95 t 2H O-CH₂-CH₂-OH

~2.30 s 3H Ar-CH₃

~2.10 t (broad) 1H -OH

Predicted splitting patterns: d = doublet, dd = doublet of doublets, t = triplet, s = singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Assignment

~154.5 Ar-C (C-1)

~130.5 Ar-C (C-3)

~128.0 Ar-C (C-5)

~126.5 Ar-C (C-4)

~125.0 Ar-C (C-2)

~112.0 Ar-C (C-6)

~69.0 O-CH₂-CH₂-OH

~61.5 O-CH₂-CH₂-OH

~16.0 Ar-CH₃
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IR (Infrared) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2960-2850 Medium C-H stretch (aliphatic)

1595, 1490 Medium-Strong C=C stretch (aromatic ring)

1240 Strong C-O-C stretch (aryl ether)

1080 Strong C-O stretch (alcohol)

820 Strong
C-H out-of-plane bend

(aromatic)

800 Strong C-Cl stretch

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment Ion

202/204 [M]⁺ (Molecular ion)

157/159 [M - C₂H₄OH]⁺

142/144 [M - C₂H₄O - H]⁺

128 [M - C₂H₄OH - CHO]⁺

45 [C₂H₅O]⁺

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are generalized experimental protocols for the acquisition of the spectral data

presented. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy
A sample of 2-(4-chloro-2-methylphenoxy)ethanol (5-10 mg) would be dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm

NMR tube.

¹H NMR: Spectra would be acquired on a 500 MHz spectrometer. Key parameters would

include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2

seconds. Typically, 16 to 64 scans would be co-added to achieve a good signal-to-noise

ratio.

¹³C NMR: Spectra would be acquired on the same spectrometer operating at 125 MHz. A

proton-decoupled sequence would be used. Typical parameters would include a 45° pulse

width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several

thousand scans would be required to obtain a spectrum with an adequate signal-to-noise

ratio.

FT-IR Spectroscopy
The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR)

spectrometer. A small amount of the neat liquid sample would be placed between two

potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in

a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be analyzed in a liquid cell. The

spectrum would be recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background

spectrum of the KBr plates or the solvent would be recorded and automatically subtracted from

the sample spectrum.

Mass Spectrometry
Mass spectral data would be acquired using a mass spectrometer with an electron ionization

(EI) source. The sample would be introduced into the ion source via a direct insertion probe or

a gas chromatograph (GC).
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Ionization: Electron ionization at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Source Temperature: 200-250 °C.

Visualizations
Logical Workflow for Spectral Analysis
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesis of 2-(4-chloro-2-methylphenoxy)ethanol

Purification

Sample Preparation for Spectroscopy

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis
(Chemical Shift, Integration, Splitting)

IR Data Analysis
(Functional Group Identification)

MS Data Analysis
(Molecular Ion, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of a synthesized compound.
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Predicted Mass Spectral Fragmentation Pathway

2-(4-Chloro-2-methylphenoxy)ethanol m/z = 202/204

[M - C₂H₄OH]⁺ m/z = 157/159- •C₂H₄OH

[C₂H₅O]⁺ m/z = 45
α-cleavage

[M - C₂H₄O - H]⁺ m/z = 142/144- •H

Click to download full resolution via product page

Caption: Predicted fragmentation of 2-(4-chloro-2-methylphenoxy)ethanol.

To cite this document: BenchChem. [Spectral Analysis of 2-(4-Chloro-2-
methylphenoxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294840#2-4-chloro-2-methylphenoxy-ethanol-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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